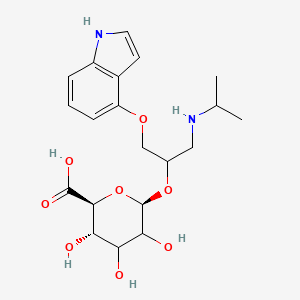

Pindolol Glucuronide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

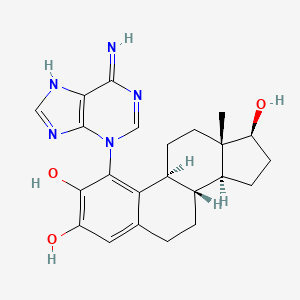

Pindolol Glucuronide is a metabolite of Pindolol, a non-selective beta-blocker used primarily in the treatment of hypertension and angina pectoris . Pindolol itself is known for its intrinsic sympathomimetic activity and its ability to block serotonin 5-HT1A receptors . The glucuronide form is a result of the body’s metabolic process to make the compound more water-soluble for excretion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pindolol Glucuronide typically involves the glucuronidation of Pindolol. This process can be carried out using glucuronosyltransferase enzymes in the liver . The reaction conditions often include the presence of UDP-glucuronic acid as a co-substrate.

Industrial Production Methods

Industrial production of this compound involves large-scale enzymatic reactions. The process is optimized for high yield and purity, often using bioreactors to maintain the necessary conditions for enzyme activity. The product is then purified using chromatographic techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Pindolol Glucuronide primarily undergoes glucuronidation, a type of conjugation reaction. This reaction is crucial for the detoxification and excretion of many drugs and endogenous compounds.

Common Reagents and Conditions

The glucuronidation reaction involves UDP-glucuronic acid and glucuronosyltransferase enzymes. The reaction is typically carried out in aqueous conditions at physiological pH and temperature .

Major Products

The major product of the glucuronidation of Pindolol is this compound, which is more water-soluble and can be easily excreted by the kidneys .

Scientific Research Applications

Pindolol Glucuronide has several applications in scientific research:

Pharmacokinetics: It is used to study the metabolism and excretion of Pindolol in the body.

Toxicology: Researchers use it to understand the detoxification pathways of beta-blockers.

Analytical Chemistry: It serves as a standard in the development of analytical methods for detecting beta-blockers in biological samples.

Mechanism of Action

Pindolol Glucuronide itself does not have significant pharmacological activity. its formation is a crucial step in the metabolism of Pindolol. By binding to beta-2 receptors in the juxtaglomerular apparatus, Pindolol inhibits the production of renin, thereby reducing the levels of angiotensin II and aldosterone . This leads to decreased vasoconstriction and water retention, ultimately lowering blood pressure .

Comparison with Similar Compounds

Similar Compounds

- Propranolol Glucuronide

- Metoprolol Glucuronide

- Atenolol Glucuronide

Uniqueness

Pindolol Glucuronide is unique due to its intrinsic sympathomimetic activity and its ability to block serotonin 5-HT1A receptors . This makes it distinct from other beta-blockers, which may not have these additional pharmacological properties.

Properties

Molecular Formula |

C20H28N2O8 |

|---|---|

Molecular Weight |

424.4 g/mol |

IUPAC Name |

(2S,3S,6R)-3,4,5-trihydroxy-6-[1-(1H-indol-4-yloxy)-3-(propan-2-ylamino)propan-2-yl]oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C20H28N2O8/c1-10(2)22-8-11(9-28-14-5-3-4-13-12(14)6-7-21-13)29-20-17(25)15(23)16(24)18(30-20)19(26)27/h3-7,10-11,15-18,20-25H,8-9H2,1-2H3,(H,26,27)/t11?,15?,16-,17?,18-,20+/m0/s1 |

InChI Key |

DZDGVZYNAMIJIW-UXMUTAMDSA-N |

Isomeric SMILES |

CC(C)NCC(COC1=CC=CC2=C1C=CN2)O[C@H]3C(C([C@@H]([C@H](O3)C(=O)O)O)O)O |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC2=C1C=CN2)OC3C(C(C(C(O3)C(=O)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Azabicyclo[3.1.0]hexane-3-carboxamide;hydrochloride](/img/structure/B13405038.png)

![5-chloro-2-methoxy-N-[2-[4-(phenylcarbamoylsulfamoyl)phenyl]ethyl]benzamide](/img/structure/B13405048.png)

![2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy-oxomethyl]-4-phenyl-5-oxazolidinecarboxylic acid](/img/structure/B13405056.png)

![2-[7-(1,1-Dimethylethyl)-1-pyrenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13405104.png)